

Spectroscopic Blueprint of Flavokawain C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Flavokawain C*

Cat. No.: *B600344*

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This technical guide provides an in-depth spectroscopic analysis of **Flavokawain C**, a chalcone of significant interest in pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of **Flavokawain C**, alongside detailed experimental protocols and relevant signaling pathway visualizations.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Flavokawain C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectral data for **Flavokawain C** (2',4-dihydroxy-4',6'-dimethoxychalcone) are presented below. These assignments are crucial for the structural confirmation and purity assessment of the compound.^[1]

Table 1: ^1H and ^{13}C NMR Spectral Data of **Flavokawain C** (300 MHz, Acetone- d_6)^[1]

| Position | ¹ H Chemical Shift (δ , ppm) | ¹³ C Chemical Shift (δ , ppm) |
|---------------------|---|--|
| 2' | - | 106.3 |
| 4' | - | 165.2 |
| 6' | - | 162.7 |
| 1' | - | 106.1 |
| 3' | 5.95 (d, $J=2.3$ Hz) | 93.8 |
| 5' | 6.10 (d, $J=2.3$ Hz) | 91.2 |
| 4 | - | 160.1 |
| 1 | - | 127.8 |
| 2, 6 | 7.58 (d, $J=8.7$ Hz) | 131.0 |
| 3, 5 | 6.88 (d, $J=8.7$ Hz) | 116.2 |
| α | 7.72 (d, $J=15.6$ Hz) | 125.8 |
| β | 7.82 (d, $J=15.6$ Hz) | 144.7 |
| C=O | - | 192.5 |
| 4'-OCH ₃ | 3.90 (s) | 55.9 |
| 6'-OCH ₃ | 3.82 (s) | 55.6 |

Mass Spectrometry (MS)

Mass spectrometric analysis provides information on the molecular weight and fragmentation pattern of **Flavokawain C**, aiding in its identification and structural elucidation. The exact mass was determined by electrospray ionization (ESI) mass spectrometry.[\[1\]](#)

Table 2: Mass Spectrometry Data for **Flavokawain C**

| Ionization Mode | Precursor Ion | m/z |
|-----------------|---------------|-------------|
| Positive | $[M+H]^+$ | 301.1071[2] |
| Negative | $[M-H]^-$ | 299.0925[2] |

Table 3: Major MS/MS Fragments of **Flavokawain C**

| Precursor Ion | Fragment m/z | Proposed Fragment |
|---------------|-----------------------|-------------------|
| $[M+H]^+$ | 181.2 | $[C_9H_9O_4]^+$ |
| 147.1 | $[C_8H_7O_3]^+$ | |
| 259.2 | $[C_{15}H_{15}O_4]^+$ | |
| $[M-H]^-$ | 119.0 | $[C_7H_3O_2]^-$ |
| 255.1 | $[C_{15}H_{11}O_4]^-$ | |
| 267.0 | $[C_{16}H_{11}O_4]^-$ | |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the **Flavokawain C** molecule, which are characteristic of its chalcone structure.

Table 4: UV-Vis Absorption Data for **Flavokawain C**

| Solvent | λ_{max} (nm) |
|---------------|----------------------|
| Methanol | 368 |
| Not Specified | 366 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Flavokawain C** are provided below. These protocols are based on established methods for flavonoid and chalcone analysis.

NMR Spectroscopy

Sample Preparation: A sample of 3–5 mg of purified **Flavokawain C** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.

- ¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm.
- ¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm.
- 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.

Mass Spectrometry

Sample Preparation: A dilute solution of **Flavokawain C** is prepared in a suitable solvent such as methanol or acetonitrile (LC-MS grade) at a concentration of approximately 1-10 μ g/mL.

Instrumentation and Data Acquisition (LC-MS/MS):

- **Liquid Chromatography (LC):** An ultra-high-performance liquid chromatography (UHPLC) system is used for sample introduction. A C18 column is typically employed with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
- **Mass Spectrometry (MS):** An electrospray ionization (ESI) source is used in both positive and negative ion modes.
 - **Full Scan (MS1):** A full scan is acquired to determine the m/z of the precursor ions ([M+H]⁺ and [M-H]⁻).
 - **Tandem MS (MS/MS):** The precursor ions are selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

UV-Vis Spectroscopy

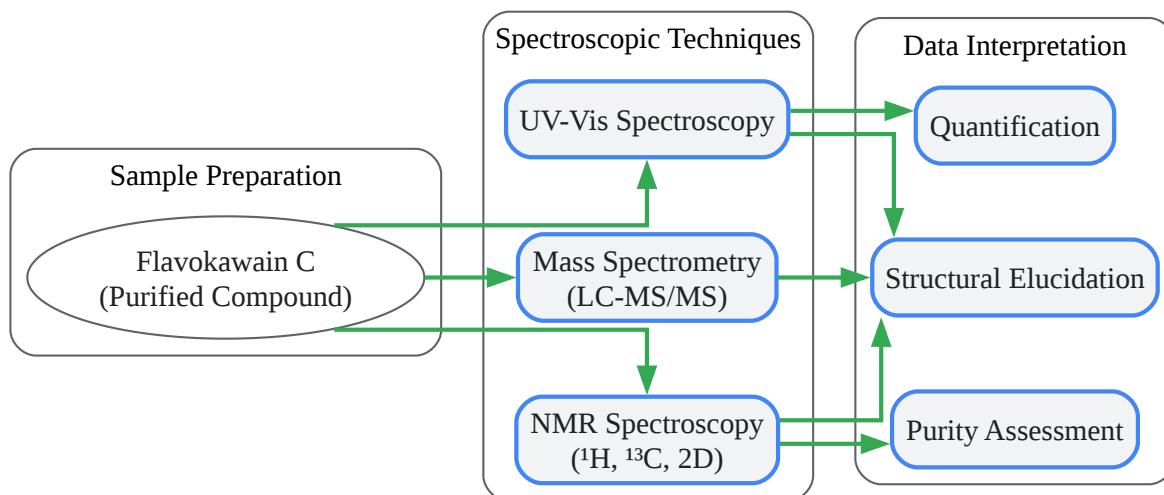
Sample Preparation: A stock solution of **Flavokawain C** is prepared in a UV-grade solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

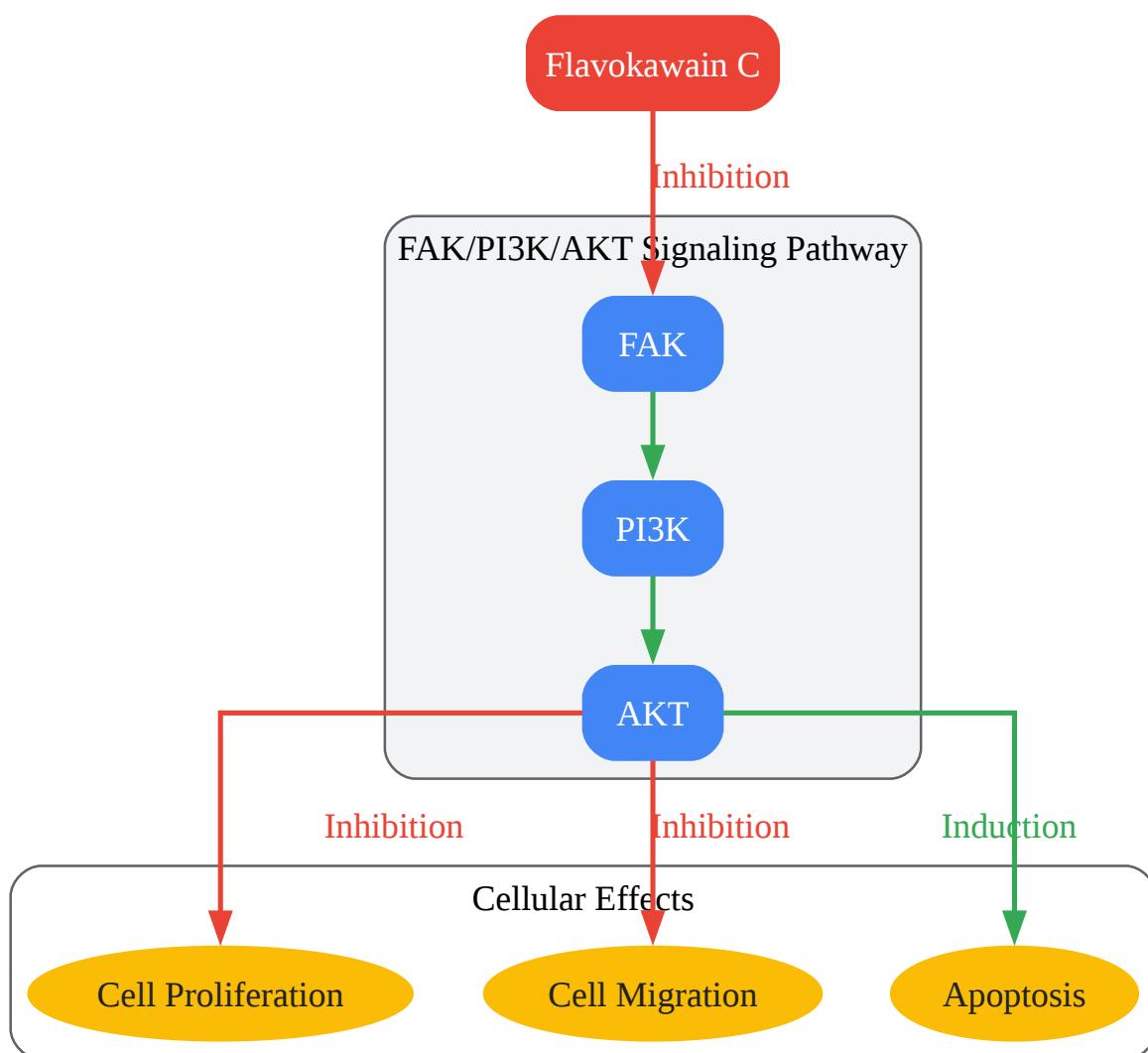
Instrumentation and Data Acquisition:

- A dual-beam UV-Vis spectrophotometer is used to record the spectrum, typically from 200 to 600 nm.
- The solvent used for sample preparation is also used as the blank.
- Use of Shift Reagents (for structural elucidation): To gain further structural information, spectra can be recorded after the addition of shift reagents such as sodium methoxide (NaOMe), aluminum chloride (AlCl_3), hydrochloric acid (HCl), sodium acetate (NaOAc), and boric acid (H_3BO_3). These reagents cause characteristic shifts in the absorption bands depending on the position of hydroxyl groups on the flavonoid skeleton.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and a key signaling pathway affected by **Flavokawain C**.





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References

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